molecular formula C20H22N2O3 B14986900 5-ethoxy-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

5-ethoxy-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

Katalognummer: B14986900
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: PQCLGOHBPAHXQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities . This compound is characterized by the presence of an indole core, substituted with ethoxy, methoxyphenyl, and carboxamide groups.

Vorbereitungsmethoden

The synthesis of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another approach involves the Larock cyclization, which uses palladium(II) acetate as a catalyst and potassium carbonate as an additive .

Analyse Chemischer Reaktionen

5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.

Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and the resulting biological activities.

Eigenschaften

Molekularformel

C20H22N2O3

Molekulargewicht

338.4 g/mol

IUPAC-Name

5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-4-25-17-9-10-18-15(11-17)12-19(22(18)2)20(23)21-13-14-5-7-16(24-3)8-6-14/h5-12H,4,13H2,1-3H3,(H,21,23)

InChI-Schlüssel

PQCLGOHBPAHXQL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.